molecular formula C10H20 B14643713 2-Octene, 4-ethyl-

2-Octene, 4-ethyl-

Cat. No.: B14643713
M. Wt: 140.27 g/mol
InChI Key: KWJKRSHQUPUUBI-VMPITWQZSA-N
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Description

2-Octene, 4-ethyl- is an organic compound with the molecular formula C10H20. It is an alkene, characterized by the presence of a carbon-carbon double bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Octene, 4-ethyl- can be achieved through various methods, including:

    Alkylation of 1-Octene: This involves the reaction of 1-octene with ethyl halides in the presence of a strong base, such as sodium hydride, to form 2-Octene, 4-ethyl-.

    Dehydration of Alcohols: The dehydration of 4-ethyl-2-octanol using acid catalysts like sulfuric acid can yield 2-Octene, 4-ethyl-.

Industrial Production Methods

Industrial production of 2-Octene, 4-ethyl- typically involves the catalytic isomerization of 1-octene. This process uses metal catalysts such as platinum or palladium to facilitate the migration of the double bond to the desired position .

Chemical Reactions Analysis

Types of Reactions

2-Octene, 4-ethyl- undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form epoxides or diols using oxidizing agents like potassium permanganate or osmium tetroxide.

    Reduction: Hydrogenation of 2-Octene, 4-ethyl- in the presence of a metal catalyst such as palladium on carbon can convert it to 4-ethyl-octane.

    Substitution: Halogenation reactions, such as the addition of bromine, can occur at the double bond to form dibromo derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Bromine (Br2) in carbon tetrachloride (CCl4)

Major Products

Scientific Research Applications

2-Octene, 4-ethyl- has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Octene, 4-ethyl- involves its interaction with various molecular targets and pathways. For example, during oxidation reactions, the double bond in 2-Octene, 4-ethyl- reacts with oxidizing agents to form epoxides or diols. These reactions typically proceed through the formation of a cyclic intermediate, which then opens to yield the final product .

Comparison with Similar Compounds

2-Octene, 4-ethyl- can be compared with other similar alkenes, such as:

    1-Octene: Similar in structure but with the double bond at the first carbon.

    2-Octene: Lacks the ethyl group at the fourth carbon.

    4-Methyl-2-pentene: A shorter chain alkene with a similar substitution pattern.

Uniqueness

The presence of the ethyl group at the fourth carbon in 2-Octene, 4-ethyl- makes it unique compared to other alkenes. This substitution can influence its reactivity and the types of products formed during chemical reactions .

Properties

Molecular Formula

C10H20

Molecular Weight

140.27 g/mol

IUPAC Name

(E)-4-ethyloct-2-ene

InChI

InChI=1S/C10H20/c1-4-7-9-10(6-3)8-5-2/h5,8,10H,4,6-7,9H2,1-3H3/b8-5+

InChI Key

KWJKRSHQUPUUBI-VMPITWQZSA-N

Isomeric SMILES

CCCCC(CC)/C=C/C

Canonical SMILES

CCCCC(CC)C=CC

Origin of Product

United States

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